calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is a coordination compound that includes calcium and sodium ions complexed with a bis(carboxylatomethyl)amino acetate ligand. This compound is known for its chelating properties, which allow it to bind to metal ions, making it useful in various applications, including medicine and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is typically synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with calcium and sodium salts. The reaction involves the following steps:
Dissolution of EDTA: EDTA is dissolved in water.
Addition of Calcium and Sodium Salts: Calcium chloride and sodium hydroxide are added to the EDTA solution.
pH Adjustment: The pH of the solution is adjusted to around 7-8 using sodium hydroxide.
Precipitation: The resulting solution is heated to precipitate the calcium sodium 2-[bis(carboxylatomethyl)amino]acetate.
Filtration and Drying: The precipitate is filtered and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of calcium sodium 2-[bis(carboxylatomethyl)amino]acetate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and automated pH control systems are often used to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions where the metal ions in the complex are replaced by other metal ions.
Common Reagents and Conditions
Chelation Reactions: These reactions typically occur in aqueous solutions at neutral to slightly alkaline pH. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and ferric chloride.
Substitution Reactions: These reactions can be carried out by adding a different metal salt to the solution containing the calcium sodium 2-[bis(carboxylatomethyl)amino]acetate complex.
Major Products
The major products of these reactions are the metal complexes formed with the chelating agent. For example, when calcium sodium 2-[bis(carboxylatomethyl)amino]acetate reacts with ferric chloride, the product is a ferric complex of the chelating agent .
Wissenschaftliche Forschungsanwendungen
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to sequester metal ions in analytical chemistry and industrial processes.
Biology: It is employed in biological research to study metal ion interactions and transport mechanisms.
Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.
Wirkmechanismus
The mechanism of action of calcium sodium 2-[bis(carboxylatomethyl)amino]acetate involves the formation of stable complexes with metal ions. The bis(carboxylatomethyl)amino acetate ligand has multiple binding sites that can coordinate with metal ions, effectively sequestering them. This chelation process prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from the system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium disodium ethylenediaminetetraacetate (EDTA): Similar in structure and function, used for chelation therapy and industrial applications.
Sodium calcium nitrilotriacetate: Another chelating agent with similar applications in water treatment and cleaning agents.
Uniqueness
Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is unique due to its specific binding affinity for calcium and sodium ions, making it particularly effective in applications where these ions are prevalent. Its stability and solubility in water also contribute to its versatility in various fields .
Eigenschaften
CAS-Nummer |
60034-45-9 |
---|---|
Molekularformel |
C6H6CaNNaO6 |
Molekulargewicht |
251.18 g/mol |
IUPAC-Name |
calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Ca.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+2;+1/p-3 |
InChI-Schlüssel |
ATEKMIYHWFLUPG-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.